molecular formula C17H16N2O B2512561 N-benzyl-2-(1H-indol-3-yl)acetamide CAS No. 73031-14-8

N-benzyl-2-(1H-indol-3-yl)acetamide

Cat. No.: B2512561
CAS No.: 73031-14-8
M. Wt: 264.328
InChI Key: YFISMSIEWANYHE-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-indol-3-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a benzyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole-3-acetic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The indole ring undergoes selective oxidation under controlled conditions:

Reagent/ConditionsProductKey FindingsSource
Potassium permanganate (KMnO₄) in acidic conditionsIndole-3-carboxylic acid derivativesOxidative cleavage of the indole ring occurs preferentially at the pyrrole moiety, forming carboxylated products with retained benzyl groups .
Chromium trioxide (CrO₃) in H₂SO₄2-Oxoindolin-3-ylidene intermediatesPartial oxidation generates reactive intermediates useful for synthesizing fused heterocycles .

Research Insight : Oxidation products retain antiviral activity against SARS-CoV-2 RdRp, with IC₅₀ values comparable to remdesivir (e.g., compound 6d5 : IC₅₀ = 1.11 ± 0.05 μM) .

Reduction Reactions

The acetamide carbonyl group is selectively reduced to form amines:

Reagent/ConditionsProductKey FindingsSource
Lithium aluminum hydride (LiAlH₄) in anhydrous THFN-Benzyl-2-(1H-indol-3-yl)ethylamineComplete reduction of the amide to a primary amine enhances solubility but reduces antiviral potency.
Sodium borohydride (NaBH₄) with NiCl₂ catalysisSecondary alcohol derivativesPartial reduction yields stable alcohols, which serve as precursors for prodrug formulations .

Structural Impact : Reduction eliminates hydrogen-bonding capacity at the amide site, critical for RdRp inhibition .

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at the 2- and 3-positions:

Reagent/ConditionsProductKey FindingsSource
Bromine (Br₂) in CHCl₃ with AlCl₃5-Bromo-N-benzyl-2-(1H-indol-3-yl)acetamideBromination enhances steric bulk, improving binding to SHIP1/2 enzymes (IC₅₀ = 3.35 μM for 6b2 ) .
Nitration (HNO₃/H₂SO₄)5-Nitro derivativesNitro groups introduce electron-withdrawing effects, reducing metabolic stability.

SAR Note : Substitution at the 5-position of the indole ring (e.g., thiomethyl or halogen) significantly boosts antiviral activity, while 4-position modifications often diminish potency .

N-Benzyl Group Modifications

The benzyl substituent participates in nucleophilic aromatic substitution (NAS):

Reagent/ConditionsProductKey FindingsSource
2,3-Dichlorobenzyl chloride in DMFN-(2,3-Dichlorobenzyl) analogsDichloro-substituted derivatives show enhanced anticancer activity (e.g., 85% inhibition of colon cancer cells at 10 μM) .
4-Trifluoromethylbenzyl bromideN-(4-CF₃-benzyl) derivativesElectron-withdrawing groups reduce RdRp inhibition efficacy, highlighting the need for electron-donating substituents .

Case Study : Replacement of the benzyl group with a 2-bromophenyl moiety (as in 5a ) improved selectivity for SHIP1/2 inhibition while retaining solubility .

Cross-Coupling Reactions

The indole core participates in Pd-catalyzed couplings:

Reagent/ConditionsProductKey FindingsSource
Suzuki coupling with aryl boronic acids5-Arylindole derivativesAryl groups at the 5-position enhance binding to RdRp’s active site (e.g., 6c9 : IC₅₀ = 1.65 ± 0.05 μM) .
Sonogashira coupling with terminal alkynes3-Alkynylindole analogsAlkynyl derivatives exhibit moderate neuroprotective effects in vitro (EC₅₀ = 12.5 μM) .

Mechanistic Note : Cross-coupling preserves the acetamide backbone, ensuring minimal disruption to primary pharmacological activity .

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Reagent/ConditionsProductKey FindingsSource
6M HCl at reflux2-(1H-Indol-3-yl)acetic acidHydrolysis products lack antiviral activity but serve as intermediates for prodrug synthesis.
DCC/DMAP-mediated condensation with aminesN,N-Disubstituted acetamidesDisubstitution at the amide nitrogen (e.g., 3b ) enhances metabolic stability without affecting potency .

Scientific Research Applications

Case Studies

A study evaluating a series of N-benzyl-acetamides highlighted several compounds with strong inhibitory effects on SARS-CoV-2 RdRp, suggesting that modifications to the indole structure can enhance antiviral potency .

N-benzyl-2-(1H-indol-3-yl)acetamide has also been investigated for its anticancer properties. Research indicates that it can significantly inhibit the growth of various solid tumors, particularly colon and lung cancers.

Research Highlights:

  • In vitro studies demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cell lines resistant to conventional therapies .
  • Its structural features contribute to its ability to inhibit cancer cell proliferation, making it a promising candidate for further development in oncology .

Chemistry and Material Science

This compound serves as a building block in organic synthesis and coordination chemistry. Its unique structure allows for modifications that can lead to new materials or pharmaceuticals .

Biological Pathway Modulation

The compound is being studied for its role in modulating various biological pathways, potentially serving as a probe for enzyme activities. This aspect opens avenues for research into other therapeutic applications beyond antiviral and anticancer effects .

Mechanism of Action

The mechanism of action of N-benzyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Biological Activity

N-benzyl-2-(1H-indol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses, particularly SARS-CoV-2. The inhibition of RdRp disrupts viral RNA synthesis, which is crucial for the replication of the virus. This mechanism has been demonstrated in several studies where the compound showed significant antiviral activity against SARS-CoV-2, with various derivatives exhibiting different levels of potency.

Key Findings:

  • The compound inhibits RNA synthesis by interacting with the RdRp enzyme, leading to reduced viral replication .
  • It has been shown to have low cytotoxicity while effectively inhibiting viral activity, making it a promising candidate for further development as an antiviral agent .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer activities . Research indicates that derivatives of this compound exhibit significant antitumor effects, particularly against solid tumors such as colon and lung cancers.

Research Highlights:

  • Studies have reported that related compounds show effectiveness against colon and lung tumors, which are known to be resistant to conventional chemotherapy .
  • The compound's structural features contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

The biochemical properties of this compound suggest its involvement in various metabolic pathways. Being an indole derivative, it interacts with multiple biological receptors, which may enhance its therapeutic potential across different applications.

Table 1: Summary of Biological Activities

Activity TypeTargetMechanismNotable Findings
AntiviralSARS-CoV-2 RdRpInhibition of RNA synthesisLow cytotoxicity; effective at sub-micromolar concentrations
AnticancerSolid tumors (colon/lung)Induction of apoptosisSignificant growth inhibition in resistant tumor types
AnticonvulsantCNS targetsProtection against seizuresEffective in maximal electroshock tests

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2 :
    A study evaluated a series of N-benzyl-acetamides and identified several potent inhibitors of SARS-CoV-2 RdRp. Among these, specific compounds demonstrated IC50 values comparable to established antiviral agents like remdesivir .
  • Antitumor Activity :
    Research focused on the antitumor effects of indole derivatives revealed that this compound significantly inhibited the growth of colon cancer cells in vitro. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines resistant to standard therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-benzyl-2-(1H-indol-3-yl)acetamide, and what key reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole core via cyclization (e.g., using α,β-unsaturated carbonyl compounds) followed by functionalization. Key steps include:

  • Coupling reactions : Benzylation of the indole nitrogen using benzyl halides in polar aprotic solvents like DMF under reflux .
  • Acetamide formation : Reaction of indole-3-ethylamine with acetylating agents (e.g., acetic anhydride) .
  • Critical conditions : Temperature control (60–100°C), solvent selection (DMF or dichloromethane), and reaction time (4–24 hours) significantly impact yield and purity. Characterization via 1^1H-NMR and 13^{13}C-NMR confirms structural integrity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR identifies indole aromatic protons (δ 6.8–7.5 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm). 13^{13}C-NMR confirms acetamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 264.3 for [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Detects N-H stretching (~3300 cm1^{-1}) and carbonyl vibrations (~1650 cm1^{-1}) .

Q. What preliminary biological screening models are appropriate for evaluating the bioactivity of this compound?

  • Answer : Initial screens include:

  • In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition studies : Testing against targets like Bcl-2 or Mcl-1 using fluorescence polarization assays .
  • Antimicrobial screening : Agar diffusion assays for bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurity issues?

  • Answer :

  • Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions .
  • Catalyst use : Employ Pd catalysts for efficient benzylation .
  • Purification techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .

Q. What strategies are effective in resolving contradictions between reported biological activity data for indole-acetamide derivatives?

  • Answer :

  • Meta-analysis : Cross-validate data across studies using standardized assays (e.g., uniform cell lines like HepG2) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance anticancer activity) .
  • Dose-response reevaluation : Test disputed compounds at multiple concentrations to identify non-linear effects .

Q. What computational approaches predict the binding mechanisms of this compound with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with apoptosis regulators (e.g., Bcl-2), prioritizing hydrophobic pockets near the indole moiety .
  • MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What critical factors must be considered when designing in vivo studies for this compound?

  • Answer :

  • Pharmacokinetics : Evaluate oral bioavailability and half-life using LC-MS/MS in rodent plasma .
  • Toxicity : Screen for hepatotoxicity via ALT/AST levels and histopathology .
  • Formulation : Use PEG-based nanoparticles to enhance solubility and target tumor tissues .

Q. How do structural modifications at specific positions of the indole-acetamide core influence pharmacological activity?

  • Answer : SAR studies reveal:

  • N-Benzyl substitution : Fluorination at the benzyl para position increases metabolic stability and target affinity (e.g., IC50_{50} improvement from 12 µM to 4 µM) .
  • Indole C5 methoxy groups : Enhance membrane permeability but reduce potency against kinase targets .
  • Acetamide thioether variants : Introduce redox-sensitive moieties for selective drug release in cancer microenvironments .

Properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(19-11-13-6-2-1-3-7-13)10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISMSIEWANYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73031-14-8
Record name N-BENZYL-2-(1H-INDOL-3-YL)-ACETAMIDE
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